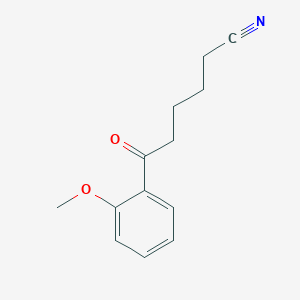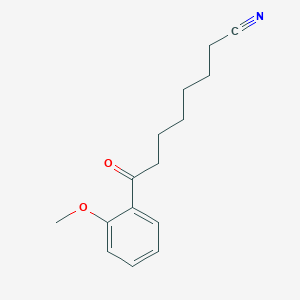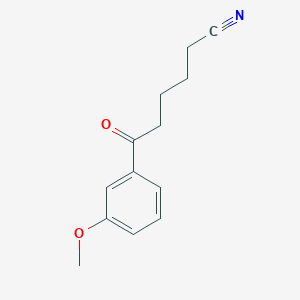
3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone (MTFPA) is a synthetic compound first synthesized in the laboratory in the late 1960s. It is an aliphatic ketone with a molecular structure of C10H11F3O. MTFPA is used in a variety of scientific applications, including organic synthesis, drug development, and medical research. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.
Applications De Recherche Scientifique
Oxidation Studies
Research has explored the oxidation of compounds similar to 3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone. For example, the oxidation of related alcohols like 1,1,1-trifluoro-2-propanol by potassium tetraoxoferrate(VI) under basic conditions has been studied, yielding ketones and demonstrating significant enthalpies of activation and primary deuterium isotope effects (Norcross et al., 1997).
Synthesis of Fluorine-Containing Heterocycles
3-Dimethylhydrazono-1,1,1-trifluoro-2-propanone, which can be derived from similar compounds, has been used in the synthesis of fluorine-containing heterocycles, such as 4-trifluoromethylimidazoles and 2-trifluoromethylquinoxaline (Kamitori, 2003).
Microbial Reduction and Stereochemistry
The microbial reduction of trifluoromethyl compounds, akin to this compound, shows differences in chemo- and stereoselectivities, highlighting the influence of trifluoromethyl groups on stereochemical outcomes (Arnone et al., 1998).
Photobiological Studies
The photochemistry of related compounds like 1-(4-methylphenyl)-3-phenyl-2-propanone in polyethylene films has been investigated. This research sheds light on the effects of temperature and polymer crystallinity on the behavior of benzylic radicals derived from similar ketones (Bhattacharjee et al., 2004).
Vibrational Spectroscopy
The vibrational spectra of 1,1,1-trifluoro-2-propanone have been extensively studied. This research provides insights into the vibrational modes and characteristics of trifluoromethyl ketones, which are structurally related to this compound (Durig & Church, 1980).
Enzymatic Resolution and Synthesis
Lipase-mediated kinetic resolution has been used to synthesize 1,1,1-trifluoro-2,3-epoxypropane from related alcohols, demonstrating the potential of enzymatic processes in manipulating compounds similar to this compound (Shimizu et al., 1996).
Affinity Chromatography in Biochemistry
Trifluoromethyl ketones have been employed as affinity ligands in chromatography, a technique that could potentially be applied to similar compounds for biochemical applications (Shiotsuki et al., 1994).
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-(3-methylphenyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-7-3-2-4-8(5-7)6-9(14)10(11,12)13/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGINHIVNBDAKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645247 |
Source


|
| Record name | 1,1,1-Trifluoro-3-(3-methylphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898787-61-6 |
Source


|
| Record name | 1,1,1-Trifluoro-3-(3-methylphenyl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trifluoro-3-(3-methylphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1325153.png)
![[(4'-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid](/img/structure/B1325156.png)
![N-{[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-leucine](/img/structure/B1325161.png)









